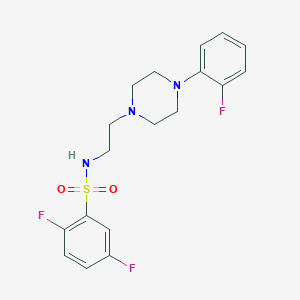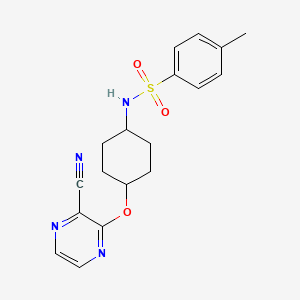![molecular formula C18H23FN4O B2783496 N-(1-cyanocyclopentyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide CAS No. 1333655-82-5](/img/structure/B2783496.png)
N-(1-cyanocyclopentyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide, commonly known as CP-945,598, is a chemical compound that has been widely studied for its potential use in the treatment of various conditions.
Mecanismo De Acción
CP-945,598 is a selective antagonist of the cannabinoid receptor CB1. It works by binding to the receptor and preventing the activation of the endocannabinoid system, which is involved in various physiological processes, including pain, inflammation, and mood regulation (4).
Biochemical and Physiological Effects:
CP-945,598 has been shown to have a range of biochemical and physiological effects, including reducing pain and inflammation, decreasing anxiety, and improving cognitive function. In animal studies, CP-945,598 has been found to be effective in reducing pain associated with various conditions, including neuropathic pain and inflammatory pain (5, 6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-945,598 for lab experiments is its selectivity for the CB1 receptor, which allows researchers to study the effects of blocking this receptor without affecting other physiological processes. However, one limitation of CP-945,598 is its low solubility in water, which can make it difficult to administer in certain experiments (7).
Direcciones Futuras
There are several potential future directions for research on CP-945,598. For example, researchers could investigate the effects of CP-945,598 on other physiological processes, such as mood regulation and appetite control. Additionally, further studies could explore the potential use of CP-945,598 in the treatment of other conditions, such as addiction and epilepsy.
Conclusion:
CP-945,598 is a chemical compound that has been extensively studied for its potential use in the treatment of various conditions. Its selective antagonism of the CB1 receptor makes it a valuable tool for studying the effects of blocking this receptor. Further research is needed to fully understand the potential applications of CP-945,598 and to explore its use in the treatment of other conditions.
Métodos De Síntesis
CP-945,598 can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method has been described in detail in several scientific publications, including a study by researchers at Pfizer Inc. (1).
Aplicaciones Científicas De Investigación
CP-945,598 has been extensively studied for its potential use in the treatment of various conditions, including pain, inflammation, and anxiety. Several scientific studies have investigated the effects of CP-945,598 on different animal models, including rats and mice (2, 3).
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-fluoro-6-pyrrolidin-1-ylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O/c19-14-6-5-7-15(23-10-3-4-11-23)17(14)21-12-16(24)22-18(13-20)8-1-2-9-18/h5-7,21H,1-4,8-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDNBTNJTOWMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC2=C(C=CC=C2F)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-phenylethanesulfonamide](/img/structure/B2783416.png)

![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2783421.png)
![1-(4-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2783422.png)

![2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2783425.png)



![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2783430.png)
![[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B2783435.png)
